molecular formula C18H18N4O5 B7712037 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline

Cat. No. B7712037
M. Wt: 370.4 g/mol
InChI Key: YWSRAFJCYXPLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline, also known as ODNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ODNP is a fluorescent probe that can be used to detect and measure the concentration of reactive oxygen species (ROS) in living cells and tissues. In

Mechanism of Action

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is based on its ability to react with ROS. When 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline reacts with ROS, it undergoes a chemical change that results in the emission of fluorescence. This fluorescence can be detected and measured using specialized equipment, which allows researchers to quantify the concentration of ROS in a given sample.
Biochemical and physiological effects:
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline has been shown to have a number of biochemical and physiological effects. One of the most important effects of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is its ability to protect cells and tissues from oxidative stress. Oxidative stress is a condition that occurs when the balance between ROS and antioxidant defenses is disrupted, leading to damage to cells and tissues. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can help to restore this balance by scavenging ROS and preventing them from causing damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in lab experiments is its high sensitivity and selectivity for ROS. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can detect and measure very low concentrations of ROS, which makes it a valuable tool for studying biological processes that are regulated by ROS. However, there are also some limitations to using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in lab experiments. For example, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is not suitable for use in living organisms, as it can be toxic at high concentrations.

Future Directions

There are many potential future directions for research on 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline. One area of research that is currently being explored is the development of new fluorescent probes that can detect and measure other types of reactive molecules, such as reactive nitrogen species (RNS). Another area of research is the use of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in the development of new therapies for diseases that are characterized by oxidative stress, such as cancer and neurodegenerative disorders. Overall, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.

Synthesis Methods

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde, ethylhydrazinecarboxylate, and 2-nitroaniline. These compounds are reacted together in the presence of various reagents to produce 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline. The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline has a wide range of potential applications in scientific research. One of the most important applications of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is as a fluorescent probe for the detection of ROS. ROS are highly reactive molecules that can cause damage to cells and tissues if they are not properly regulated. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can be used to detect and measure ROS in living cells and tissues, which can help researchers better understand the role of ROS in various biological processes.

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-4-19-13-7-5-12(9-14(13)22(23)24)18-20-17(21-27-18)11-6-8-15(25-2)16(10-11)26-3/h5-10,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSRAFJCYXPLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.